Sodium phytate

Descripción general

Descripción

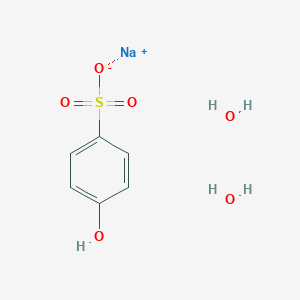

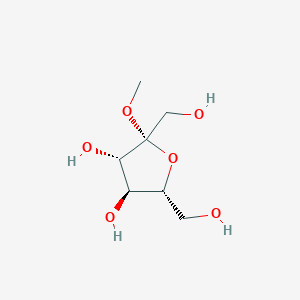

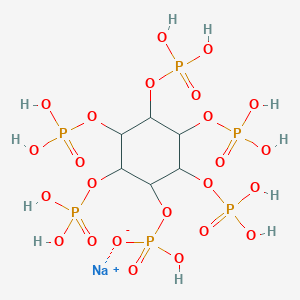

Sodium phytate is the synthetic salt form of the antioxidant phytic acid . It works as a chelating agent, keeping metals from binding to water in cosmetics . This also helps stabilize the formula . Sodium phytate is described as a hygroscopic powder (meaning it’s a substance that attracts moisture from its surroundings) and is considered highly soluble in water .

Synthesis Analysis

The formation of metal complexes with phytic acid is a complex process that depends strongly on the metal-to-ligand molar ratio, pH value and consequent protonation level of the phytate ligand as well as accompanying side reactions, in particular metal hydrolysis and precipitation of the formed coordination compounds .Molecular Structure Analysis

The crystal structure of the dodecasodium salt of myoinositol hexaphosphate, also known as sodium phytate, has been studied . Metal salts of phytate are the major storage forms of phosphorus in seeds and cereal grains and the predominant forms of organic phosphorus in soils .Chemical Reactions Analysis

Phytases are enzymes that hydrolyze phytic acid and make mineral phosphorus available to animals . The release of phosphorus from phytates occurs via sequential cleavage of phosphate groups .Physical And Chemical Properties Analysis

Sodium phytate is a white, odorless, and crystalline powder that is highly soluble in water . It is composed of six molecules of inositol and six molecules of phosphoric acid, forming a complex structure that gives it its unique properties .Aplicaciones Científicas De Investigación

Antioxidant Properties and Reducing Oxidative Stress

Sodium Phytate has potent antioxidant properties . It can inhibit lipid peroxidation through iron chelation, reducing iron-related free radical generation . This antioxidation action can help reduce oxidative stress in the body .

Potential Cancer-Fighting Properties

Research has shown that Sodium Phytate may have potential cancer-fighting properties . It’s believed to inhibit the growth of cancer cells, although more research is needed to fully understand this application .

Chelating Effect and Mineral Absorption

Sodium Phytate is a polyanionic molecule, which means it can chelate positively charged cations such as calcium, iron, and zinc . This chelating effect can enhance mineral absorption in the body .

Promotion of Gut Health and Digestion

Sodium Phytate can promote gut health and digestion . It’s a major component of whole grains, legumes, and oilseeds, which are known to support a healthy digestive system .

Sodium Phytate in Food Industry

Sodium Phytate is used in the food industry for preservation and shelf-life extension . Its antioxidant properties can help prevent spoilage and maintain the quality of food products .

Prevention of Bone Mass Loss and Decrease of Pathological Calcification

Sodium Phytate has been shown to inhibit calcium salt crystallization, therefore, it can reduce vascular calcifications, calcium renal calculi, and soft tissue calcifications . Moreover, the adsorption of Sodium Phytate to the crystal faces can inhibit hydroxyapatite dissolution and bone resorption, thereby playing a role in the treatment/prevention of bone mass loss .

Improvement of Lipid and Carbohydrate Metabolism

It is reported that Sodium Phytate improves lipid and carbohydrate metabolism, increases adiponectin, decreases leptin, and reduces protein glycation, which is linked with macrovascular and microvascular diabetes complications .

Neuroprotective Properties

Sodium Phytate shows promise in the treatment/prevention of neurodegenerative disease . As it has the effect of mitigating neuronal damage and loss, it could potentially be used in therapies for conditions like Alzheimer’s and Parkinson’s disease .

Mecanismo De Acción

Target of Action

Sodium phytate, also known as phytate, is a type of organophosphorus compound produced in terrestrial ecosystems by plants . Its primary targets are positively charged cations such as calcium, iron, and zinc . It chelates these cations, making them insoluble and thus unavailable as nutritional factors .

Mode of Action

Phytate acts as a polyanionic molecule, capable of chelating positively charged cations . This interaction with its targets results in the formation of insoluble complexes, which can affect the bioavailability of these essential minerals . It’s also been found that phytate can have beneficial health effects such as antioxidant, anticancer potential, and reduction of pathological calcifications in blood vessels and organs .

Biochemical Pathways

Phytate is involved in several biochemical pathways. It serves as a storage form of phosphorus in plant tissues . During germination, phytate is hydrolyzed by endogenous phytases and other phosphatases to release phosphate, inositol, and micronutrients to support the emerging seedling . The hydrolysis of phytate also leads to the formation of less-phosphorylated inorganic phosphates .

Pharmacokinetics

It’s known that the bioavailability of phytate can be influenced by various factors, including dietary composition and the presence of other nutrients . For instance, the presence of phytate in the diet can reduce the absorption of essential minerals, thereby affecting their bioavailability .

Result of Action

The action of sodium phytate can lead to both beneficial and undesirable effects. On the positive side, phytate has been shown to have antioxidant and anticancer potential, and it can reduce pathological calcifications in blood vessels and organs . It’s also been reported that phytate improves lipid and carbohydrate metabolism, increases adiponectin, decreases leptin, and reduces protein glycation .

Action Environment

The action of sodium phytate can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the bioavailability of phytate . Moreover, the pH and temperature of the environment can influence the activity of phytases, the enzymes that hydrolyze phytate . Therefore, the efficacy and stability of phytate can vary depending on these and potentially other environmental conditions.

Safety and Hazards

Direcciones Futuras

Phytate intake has been shown to be effective in treating or preventing certain diseases . It has been shown to inhibit calcium salt crystallization and, therefore, to reduce vascular calcifications, calcium renal calculi and soft tissue calcifications . Moreover, the adsorption of phytate to the crystal faces can inhibit hydroxyapatite dissolution and bone resorption, thereby playing a role in the treatment/prevention of bone mass loss . It is reported that phytate improves lipid and carbohydrate metabolism, increases adiponectin, decreases leptin and reduces protein glycation, which is linked with macrovascular and microvascular diabetes complications .

Propiedades

IUPAC Name |

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETSPIPODMGOEJ-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na12O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938091 | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

923.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium phytate | |

CAS RN |

17211-15-3, 14306-25-3 | |

| Record name | Phytate persodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTATE PERSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.